Sotalol is a methanesulfonanilide developed in 1960. It was the first of the class III anti arrhythmic drugs. Sotalol was first approved as an oral tablet on 30 October 1992. A racemic mixture of sotalol is currently formulated as a tablet, oral solution, and intravenous injection indicated for life threatening ventricular arrhythmias and maintaining normal sinus rhythm in atrial fibrillation or flutter.
Sotalol is an Antiarrhythmic. The mechanism of action of sotalol is as an Adrenergic beta-Antagonist. The physiologic effect of sotalol is by means of Cardiac Rhythm Alteration.
Sotalol is a nonselective beta-adrenergic blocker used largely in the therapy cardiac arrhythmias. Sotalol has been linked to at least one instance of clinically apparent liver injury.
Sotalol is an ethanolamine derivative with Class III antiarrhythmic and antihypertensive properties. Sotalol is a nonselective beta-adrenergic receptor and potassium channel antagonist. In the heart, this agent inhibits chronotropic and inotropic effects thereby slowing the heart rate and decreasing myocardial contractility. This agent also reduces sinus rate, slows conduction in the atria and in the atrioventricular (AV) node and increases the functional refractory period of the AV node.
An adrenergic beta-antagonist that is used in the treatment of life-threatening arrhythmias.
See also: Sotalol Hydrochloride (has salt form).
Sotalol
CAS No.: 3930-20-9
VCID: VC0005234
Molecular Formula: C12H20N2O3S
Molecular Weight: 272.37 g/mol
* For research use only. Not for human or veterinary use.

Description |
Sotalol is a medication primarily used to treat and prevent abnormal heart rhythms, including life-threatening ventricular arrhythmias and maintaining sinus rhythm in atrial fibrillation or flutter . It is a beta-blocker with additional class III antiarrhythmic properties, making it unique among heart rhythm medications. Beta-Blocker ActionSotalol acts as a non-selective beta-blocker, binding to both β1- and β2-adrenergic receptors. This prevents the activation of these receptors by catecholamines, leading to a decrease in intracellular calcium levels in heart cells. Lower calcium levels reduce the frequency and strength of heart contractions, which can help manage abnormally fast heart rates . Type III Antiarrhythmic ActionIn addition to its beta-blocking effects, sotalol also acts on potassium channels, delaying the relaxation of the ventricles. By blocking these potassium channels, sotalol inhibits the efflux of potassium ions, increasing the time before another electrical signal can be generated in ventricular myocytes. This helps correct arrhythmias by reducing premature or abnormal ventricular contractions . PharmacokineticsSotalol has low lipophilicity, which means it crosses the blood-brain barrier less effectively than more lipophilic drugs. This results in fewer central nervous system effects and a lower risk of neuropsychiatric side effects . Clinical UsesSotalol is used for several clinical purposes:
Comparative StudiesA study comparing sotalol with dronedarone in patients with atrial fibrillation found that both drugs have different clinical outcomes, with sotalol often used as a reference for comparison . Another study highlighted sotalol's effectiveness in cardioversion and its lower mortality rates compared to other antiarrhythmic drugs like amiodarone . Clinical Trials and GuidelinesThe SWORD trial, which involved patients with heart failure post-myocardial infarction, found increased mortality with the use of D-sotalol, highlighting the need for careful patient selection . Current guidelines emphasize evidence-based recommendations for heart rhythm management, considering the outcomes of such trials . Comparison of Sotalol with Other Antiarrhythmic Drugs
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 3930-20-9 | |||||||||
Product Name | Sotalol | |||||||||
Molecular Formula | C12H20N2O3S | |||||||||
Molecular Weight | 272.37 g/mol | |||||||||
IUPAC Name | N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |||||||||
Standard InChI | InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3 | |||||||||
Standard InChIKey | ZBMZVLHSJCTVON-UHFFFAOYSA-N | |||||||||
SMILES | CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |||||||||
Canonical SMILES | CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |||||||||
Boiling Point | 443.3 | |||||||||
Melting Point | 206.5 - 207 °C | |||||||||
Physical Description | Solid | |||||||||
Related CAS | 959-24-0 (mono-hydrochloride) | |||||||||
Solubility | 7.82e-01 g/L | |||||||||
Synonyms | Darob MJ 1999 MJ-1999 MJ1999 Sotalol Sotalol Hydrochloride Sotalol Monohydrochloride |
|||||||||
Reference | Hanyok JJ: Clinical pharmacokinetics of sotalol. Am J Cardiol. 1993 Aug 12;72(4):19A-26A. [PMID:8346722] Valdes SO, Miyake CY, Niu MC, de la Uz CM, Asaki SY, Landstrom AP, Schneider AE, Rusin CG, Patel R, Lam WW, Kim JJ: Early experience with intravenous sotalol in children with and without congenital heart disease. Heart Rhythm. 2018 Dec;15(12):1862-1869. doi: 10.1016/j.hrthm.2018.07.010. Epub 2018 Jul 10. [PMID:30003959] Staudacher I, Illg C, Chai S, Deschenes I, Seehausen S, Gramlich D, Muller ME, Wieder T, Rahm AK, Mayer C, Schweizer PA, Katus HA, Thomas D: Cardiovascular pharmacology of K2P17.1 (TASK-4, TALK-2) two-pore-domain K(+) channels. Naunyn Schmiedebergs Arch Pharmacol. 2018 Oct;391(10):1119-1131. doi: 10.1007/s00210-018-1535-z. Epub 2018 Jul 14. [PMID:30008082] Orvos P, Kohajda Z, Szlovak J, Gazdag P, Arpadffy-Lovas T, Toth D, Geramipour A, Talosi L, Jost N, Varro A, Virag L: Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential. Toxicol Sci. 2019 Apr 1;168(2):365-380. doi: 10.1093/toxsci/kfy299. [PMID:30561737] Gorre F, Vandekerckhove H: Beta-blockers: focus on mechanism of action. Which beta-blocker, when and why? Acta Cardiol. 2010 Oct;65(5):565-70. doi: 10.2143/AC.65.5.2056244. [PMID:21125979] Kpaeyeh JA Jr, Wharton JM: Sotalol. Card Electrophysiol Clin. 2016 Jun;8(2):437-52. doi: 10.1016/j.ccep.2016.02.007. [PMID:27261833] Mills GA, Horn JR: Beta-blockers and glucose control. Drug Intell Clin Pharm. 1985 Apr;19(4):246-51. [PMID:2861072] FDA Approved Drug Products: Betapace (sotalol) tablets for oral use FDA Approved Drug Products: Sotalol hydrochloride for intravenous injection FDA Approved Drug Products: Sotylize (sotalol hydrochloride) solution for oral use Dailymed: Sotalol Tablets |
|||||||||
PubChem Compound | 5253 | |||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume